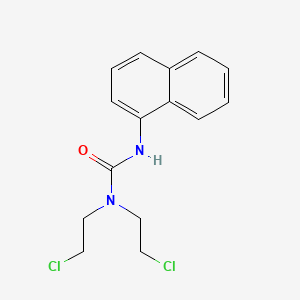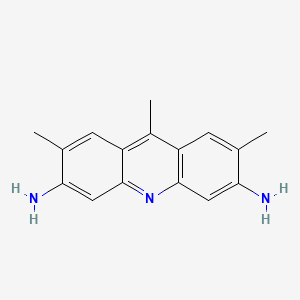
2,7,9-Trimethyl-3,6-acridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,9-Trimethyl-3,6-acridinediamine is an organic compound with the molecular formula C₁₆H₁₇N₃ It is a derivative of acridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Trimethyl-3,6-acridinediamine typically involves the reaction of 2,4-diaminotoluene with formaldehyde and formic acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7,9-Trimethyl-3,6-acridinediamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Applications De Recherche Scientifique
2,7,9-Trimethyl-3,6-acridinediamine has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It is used in the study of DNA intercalation and its effects on genetic material.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,7,9-Trimethyl-3,6-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This property makes it useful in studying genetic mutations and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethylacridine-3,6-diamine: This compound has a similar structure but lacks one methyl group compared to 2,7,9-Trimethyl-3,6-acridinediamine.
3,6-Acridinediamine: This compound lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
4675-52-9 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2,7,9-trimethylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17/h4-7H,17-18H2,1-3H3 |
Clé InChI |
DZOAERSZTDNTCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


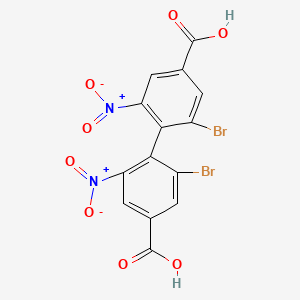
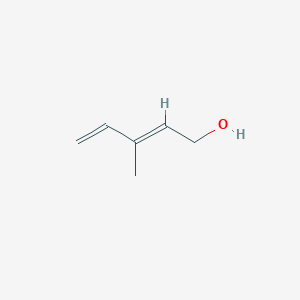
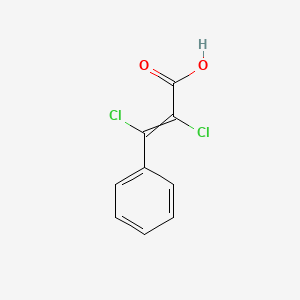
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

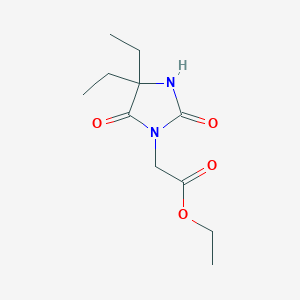



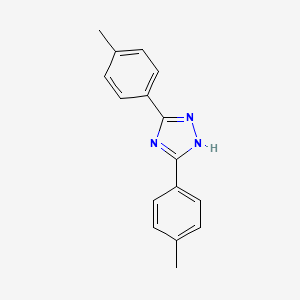
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
